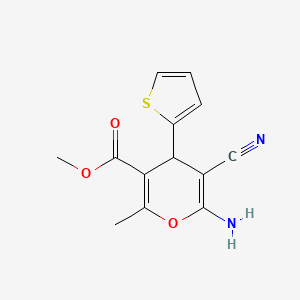![molecular formula C20H13N3O7 B15018261 4-{[(3-Nitrophenyl)carbonyl]amino}phenyl 3-nitrobenzoate](/img/structure/B15018261.png)
4-{[(3-Nitrophenyl)carbonyl]amino}phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate is an organic compound that features both amide and ester functional groups. This compound is characterized by the presence of nitro groups on both the benzamido and benzoate moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrobenzamido)phenyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of benzene derivatives to introduce nitro groups.
Amidation: The formation of the amide bond between 3-nitrobenzoic acid and aniline derivatives.
Esterification: The esterification of the resulting amide with 3-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Produces 4-(3-aminobenzamido)phenyl 3-aminobenzoate.
Substitution: Depending on the substituent, various halogenated or nitrated derivatives.
Hydrolysis: Yields 3-nitrobenzoic acid and 4-(3-nitrobenzamido)phenol.
Scientific Research Applications
4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(3-nitrobenzamido)phenyl 3-nitrobenzoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: Similar structure but lacks the ester group.
3-Nitrobenzoic Acid: Contains the nitro group but lacks the amide and ester functionalities.
4-(3-Nitrobenzamido)phenol: Similar structure but lacks the ester group.
Uniqueness
4-(3-Nitrobenzamido)phenyl 3-nitrobenzoate is unique due to the presence of both amide and ester groups, which confer distinct chemical reactivity and potential biological activity. The dual nitro groups enhance its electron-withdrawing properties, making it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C20H13N3O7 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[4-[(3-nitrobenzoyl)amino]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C20H13N3O7/c24-19(13-3-1-5-16(11-13)22(26)27)21-15-7-9-18(10-8-15)30-20(25)14-4-2-6-17(12-14)23(28)29/h1-12H,(H,21,24) |
InChI Key |
PLIVSMZTSXKRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018185.png)
![2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15018189.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15018190.png)
![N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B15018196.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B15018204.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15018210.png)

![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15018223.png)
![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-[2-(prop-2-EN-1-YL)phenoxy]acetohydrazide](/img/structure/B15018228.png)
![bis{4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15018234.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15018235.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018253.png)
![(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018271.png)
